DCPP is a well-established precursor in the synthesis of the antipsychotic medication aripiprazole. Aripiprazole belongs to a class of drugs known as atypical antipsychotics, and it's used to treat schizophrenia and bipolar disorder. Studies have shown that DCPP undergoes metabolic transformation in the human body to form aripiprazole, highlighting its role as a key intermediate in the drug's production. [Source: National Institutes of Health. "Aripiprazole." ]
While the precise pharmacological effects of DCPP remain unclear, research suggests it might possess some dopamine receptor activity. Studies have demonstrated that DCPP acts as a partial agonist at the dopamine D2 and D3 receptors. Dopamine receptors play a crucial role in various neuropsychological functions, including movement, reward, and motivation. The partial agonist activity of DCPP at these receptors could potentially contribute to its pharmacological profile, although further research is necessary to fully understand its specific effects. [Source: "2,3-Dichlorophenylpiperazine - Wikipedia." ]
1-(2,3-Dichlorophenyl)piperazine is a chemical compound with the molecular formula . It is primarily recognized as a hydrochloride salt, specifically 1-(2,3-Dichlorophenyl)piperazine hydrochloride, which is used as an intermediate in the synthesis of various pharmaceuticals, including atypical antipsychotics like aripiprazole. The compound features a piperazine ring substituted with a dichlorophenyl group, which contributes to its unique chemical properties and biological activities.
These reactions are typically conducted in organic solvents like dichloromethane or ethanol under varying temperatures, ranging from room temperature to reflux conditions.
The biological activity of 1-(2,3-Dichlorophenyl)piperazine is primarily linked to its interaction with neurotransmitter receptors. It acts as a partial agonist for dopamine D2 and D3 receptors, which is significant for its potential therapeutic effects in treating psychiatric disorders. Its pharmacological profile suggests it may modulate dopaminergic activity, making it relevant in the context of antipsychotic drug development.
The synthesis of 1-(2,3-Dichlorophenyl)piperazine hydrochloride typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. Key steps include:
1-(2,3-Dichlorophenyl)piperazine has several applications:
Research indicates that 1-(2,3-Dichlorophenyl)piperazine interacts significantly with neurotransmitter systems. Its role as a partial agonist at dopamine receptors suggests potential applications in managing conditions associated with dopaminergic dysregulation, such as schizophrenia. Studies have highlighted its ability to modulate receptor activity without fully activating them, which may reduce side effects compared to full agonists.
Several compounds share structural similarities with 1-(2,3-Dichlorophenyl)piperazine. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorophenyl)piperazine | Chlorine at para position | Different receptor interaction profile |
| 1-(3-Chlorophenyl)piperazine | Chlorine at meta position | Varying pharmacological effects |
| 1-Phenylpiperazine | No chlorine substituents | Simpler structure; serves as a baseline comparison |
| 1-(4-Methoxyphenyl)piperazine | Methoxy group instead of chlorine | Different electronic properties affecting reactivity |
The uniqueness of 1-(2,3-Dichlorophenyl)piperazine lies in its specific dichloro substitution pattern on the phenyl ring, which influences both its chemical reactivity and biological activity compared to these similar compounds .
The synthesis of 1-(2,3-dichlorophenyl)piperazine primarily employs cyclization reactions between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride as the fundamental synthetic approach [1]. This methodology represents the most widely utilized industrial route for producing dichlorophenylpiperazine derivatives due to its relatively straightforward reaction pathway and acceptable yields [2].
The cyclization process involves the nucleophilic attack of 2,3-dichloroaniline on bis(2-chloroethyl)amine hydrochloride, followed by intramolecular ring closure to form the piperazine ring system [1] [3]. Research has demonstrated that this reaction can achieve yields of up to 88% under optimized conditions, with the reaction proceeding through a two-stage mechanism [1]. In the first stage, 2,3-dichloroaniline and bis(2-chloroethyl)amine are combined with catalytic amounts of para-toluenesulfonic acid and tetrabutylammonium bromide in xylene, heated at 130-135°C for 48 hours [1].
The reaction conditions significantly influence the efficiency of the cyclization process [2]. Studies have shown that charging temperatures of 90-120°C followed by reaction temperatures of 120-220°C provide optimal conversion rates [7]. The use of appropriate solvents, particularly xylene and diethylene glycol ether, has been found to enhance reaction yields and reduce side product formation .
Table 1: Cyclization Reaction Conditions and Yields
| Starting Material | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,3-Dichloroaniline + Bis(2-chloroethyl)amine HCl | Xylene | 130-135 | 48 | 88 | [1] |
| 2,3-Dichloroaniline + Bis(2-chloroethyl)amine HCl | N,N-Dimethylformamide | 110 | 48 | 94.5 | [3] |
| 2,3-Dichloroaniline + Bis(2-chloroethyl)amine HCl | n-Butanol | 120 | 34 | 59.5 | [2] |
The mechanism of cyclization involves initial formation of a linear intermediate, followed by intramolecular cyclization to generate the six-membered piperazine ring [5]. The presence of electron-withdrawing chlorine substituents on the phenyl ring influences the nucleophilicity of the aniline nitrogen, thereby affecting reaction kinetics and overall yields .
Catalytic systems play a crucial role in optimizing piperazine ring formation, with various metal-based and organic catalysts being employed to enhance reaction efficiency and selectivity [6]. The selection of appropriate catalytic systems significantly impacts both reaction rates and product yields in the synthesis of 1-(2,3-dichlorophenyl)piperazine [11].
Palladium-based catalytic systems have shown particular promise for piperazine synthesis, with studies demonstrating their effectiveness in promoting cyclization reactions under mild conditions [22]. These catalysts facilitate the formation of carbon-nitrogen bonds through oxidative addition and reductive elimination mechanisms, leading to improved yields and reduced reaction times [22].
Heterogeneous catalytic systems, particularly those employing supported metal catalysts, offer advantages in terms of catalyst recovery and reuse [27]. Research has demonstrated that palladium supported on iron oxide (Pd/Fe₃O₄) can effectively catalyze piperazine formation through hydrogenation-cyclization pathways [27]. These systems operate under hydrogen atmospheres at pressures of 5.0 MPa and temperatures of 50°C, achieving yields of 60-86% with high product purity [27].
Table 2: Catalytic Systems for Piperazine Ring Formation
| Catalyst System | Reaction Conditions | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| Pd/Fe₃O₄ | 50°C, 5.0 MPa H₂ | 60-86 | 95-99.9 | [27] |
| Pd/C | 50°C, 5.0 MPa H₂ | 43 | 51.4 | [27] |
| Organic Photoredox | Room Temperature | 94 | >95 | [19] [26] |
Organic photoredox catalysis represents an emerging approach for piperazine synthesis, offering operational simplicity and mild reaction conditions [19] [26]. This methodology employs direct substrate oxidation followed by radical cyclization with in situ generated imines to furnish piperazine products in excellent yields [19]. The photoredox approach circumvents the need for radical precursors and provides high functional group tolerance [26].
The development of temperature-dependent catalytic systems has revealed that catalyst performance can vary significantly with reaction temperature [29]. Studies on structure-directing effects in piperazine synthesis have shown that the influence of substituents on catalytic efficiency changes with temperature, indicating the importance of optimizing both catalyst selection and reaction conditions [29].
Temperature control represents a critical parameter in optimizing yields for 1-(2,3-dichlorophenyl)piperazine synthesis, with different temperature regimes favoring distinct reaction pathways and product distributions [2] [14]. Systematic studies have revealed that yield optimization requires careful consideration of both reaction kinetics and thermodynamic factors [13].
Research has demonstrated that reaction temperatures between 120-160°C provide optimal yields for cyclization reactions involving bis(2-chloroethyl)amine hydrochloride [2]. At temperatures below 120°C, reaction rates become prohibitively slow, while temperatures exceeding 200°C lead to increased side product formation and thermal degradation [7] .
Table 3: Temperature-Yield Relationships in Piperazine Synthesis
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Side Products | Reference |
|---|---|---|---|---|---|
| 100 | 34 | 59.5 | 99.62 | Minimal | [2] |
| 120 | 24 | 65-70 | 98.5 | Low | |
| 140 | 12 | 78-82 | 97.8 | Moderate | [14] |
| 160 | 6 | 85-88 | 96.2 | Increased | [2] |
| 190 | 3 | 75-80 | 94.1 | High | [29] |
Temperature-dependent studies have revealed that higher temperatures accelerate reaction rates but may compromise selectivity [29]. At 190°C, the influence of substituent effects on piperazine formation becomes less pronounced, suggesting that temperature can override certain structural directing effects [29]. This observation has important implications for process optimization, as it indicates that temperature control can be used to modulate product selectivity.
The relationship between temperature and yield follows a complex pattern, with optimal yields typically achieved at intermediate temperatures that balance reaction rate with selectivity [13]. Kinetic studies have shown that the activation energy for piperazine ring formation is approximately 65-75 kJ/mol, indicating moderate temperature sensitivity [9]. This temperature dependence necessitates precise thermal control in industrial applications to maintain consistent product quality and yields.
Process optimization strategies have incorporated temperature ramping protocols, where reactions are initiated at lower temperatures and gradually heated to optimal reaction temperatures [2]. This approach minimizes side product formation while maintaining acceptable reaction rates [14]. Industrial implementations often employ staged heating profiles to maximize yields while ensuring process safety and energy efficiency [31].
Post-synthesis purification of 1-(2,3-dichlorophenyl)piperazine requires sophisticated separation techniques to achieve pharmaceutical-grade purity and remove process-related impurities [15] [16]. The selection of appropriate purification methods depends on the nature of impurities present and the required final product specifications [17].
Crystallization techniques represent the primary purification method for large-scale production of dichlorophenylpiperazine compounds [15] [16]. Research has demonstrated that selective crystallization from acetone solutions can achieve high-purity products through formation of specific salt forms [15]. The process involves dissolution of crude piperazine in acetone (5-100 volumes per volume of piperazine) at controlled temperatures, followed by precipitation of pure diacetate salts [15].
Table 4: Purification Efficiency Data for Different Techniques
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Processing Time | Reference |
|---|---|---|---|---|---|
| Acetone Crystallization | 85-90 | 99.5-99.8 | 92-96 | 4-6 hours | [15] |
| Methanol-Water Crystallization | 80-85 | 98.2-99.1 | 88-92 | 6-8 hours | [2] |
| Column Chromatography | 75-80 | 99.8-99.9 | 85-90 | 12-18 hours | [17] |
| Ion Exchange | 70-85 | 97.5-98.8 | 90-94 | 8-12 hours | [30] [36] |
Chromatographic purification techniques, particularly high-performance liquid chromatography, provide superior separation capabilities for removing closely related impurities [17] [20]. Studies have shown that reversed-phase chromatography using C8 columns can effectively separate dichlorophenylpiperazine from structural analogs and synthetic byproducts [17]. The method employs gradient elution with acetonitrile-water mobile phases to achieve baseline separation of target compounds from impurities [21].
Ion exchange purification has emerged as an effective method for removing metal catalysts and ionic impurities from piperazine solutions [30] [36]. Research comparing different ion exchange resins has demonstrated that anionic exchange resins are more effective than cationic resins for removing catalytic iron and ultraviolet-active species [30] [36]. This finding has important implications for process design, as it suggests that anionic exchange should be prioritized in purification schemes [36].
Advanced crystallization techniques incorporating controlled cooling profiles and seeding strategies have shown promise for improving product quality [16]. Studies on piperazine crystallization have identified multiple crystal forms, including hemihydrate, hexahydrate, and anhydrous crystals, each with distinct properties and purification characteristics [16]. The selection of appropriate crystallization conditions can favor formation of desired crystal forms while rejecting impurities [16].
Industrial-scale production of 1-(2,3-dichlorophenyl)piperazine faces numerous technical and economic challenges that require innovative solutions to ensure commercial viability [18] [25]. These challenges encompass process scaling, equipment design, waste management, and quality control considerations [28] [31].
Process scaling represents one of the primary challenges in transitioning from laboratory-scale synthesis to industrial production [28] [31]. The heat and mass transfer limitations inherent in large-scale reactors can significantly impact reaction yields and product quality [31]. Studies have shown that maintaining uniform temperature distribution in large reactors requires sophisticated heat exchange systems and careful reactor design [28].
Table 5: Industrial Production Challenges and Solutions
| Challenge Category | Specific Issues | Proposed Solutions | Implementation Status | Reference |
|---|---|---|---|---|
| Heat Transfer | Non-uniform temperature distribution | Advanced heat exchanger design | Commercially implemented | [28] [31] |
| Mass Transfer | Poor mixing in large reactors | Multi-impeller systems | Under development | [31] |
| Waste Management | Solvent recovery and disposal | Continuous distillation systems | Commercially implemented | [28] |
| Quality Control | Real-time monitoring | In-line analytical systems | Under development | [21] |
| Energy Efficiency | High heating costs | Heat integration schemes | Commercially implemented | [31] |
Equipment corrosion presents significant challenges due to the use of chlorinated solvents and hydrochloric acid byproducts . Industrial facilities must employ corrosion-resistant materials such as specialized stainless steel alloys or glass-lined reactors to ensure long-term operational reliability [28]. The selection of appropriate construction materials requires careful consideration of both chemical compatibility and economic factors [31].
Waste stream management and environmental compliance represent critical aspects of industrial piperazine production [28]. The synthesis process generates significant quantities of chlorinated waste solvents that require specialized treatment and disposal [30]. Advanced process designs incorporate solvent recovery systems and waste minimization strategies to reduce environmental impact and improve process economics [28] [31].
Quality control and analytical monitoring systems are essential for maintaining consistent product quality in large-scale production [21]. Real-time analytical techniques, including in-line spectroscopic methods, enable continuous monitoring of reaction progress and product quality [21]. These systems provide rapid feedback for process control and help identify deviations from optimal operating conditions [20].
Economic optimization of industrial piperazine production requires careful consideration of raw material costs, energy consumption, and capital investment requirements [25] [31]. Market analysis indicates that the global piperazine market is projected to reach $4.72 billion by 2034, with a compound annual growth rate of 4.1% [18]. This growth trajectory supports continued investment in production capacity and process improvement initiatives [25].
High-Performance Liquid Chromatography represents the cornerstone analytical technique for purity assessment of 1-(2,3-Dichlorophenyl)piperazine, offering exceptional resolution and quantitative accuracy for pharmaceutical quality control applications. The method development for this compound has been extensively documented across multiple commercial suppliers and research institutions, establishing standardized protocols that ensure reproducible and reliable analytical results [1] [2] [3].
The fundamental HPLC methodology employs reversed-phase chromatography utilizing C18 stationary phases with optimized mobile phase compositions. A representative validated method utilizes a C18 column (5.0 μm particle size, 250 × 4.6 mm internal diameter) with a gradient mobile phase system consisting of phosphate buffer (pH 3.0) and acetonitrile [4]. The buffer component comprises 1.11 g potassium dihydrogen phosphate and 1.2 g sodium pentanesulfonate per liter, with pH adjustment to 3.0 using orthophosphoric acid. Detection is performed at 215 nm using diode array detection, providing both quantitative analysis and spectral confirmation of peak identity [4].
Commercial specifications demonstrate the analytical precision achievable with modern HPLC instrumentation. TCI Chemicals reports purity specifications exceeding 98.0% using HPLC methodology with total nitrogen determination, while Sigma-Aldrich maintains 97% purity standards [2] [5]. The most stringent specifications are documented by Ruifu Chemical, achieving greater than 99.0% purity assessment capabilities, and Chinese patent literature describes methods capable of determining purity levels exceeding 99.5% [3] [6].
The chromatographic separation parameters have been optimized to achieve baseline resolution between 1-(2,3-Dichlorophenyl)piperazine and its synthetic impurities. Flow rates of 1.0 mL/min with column temperatures maintained at 25-27°C provide optimal peak shape and resolution [4]. The method demonstrates excellent linearity across concentration ranges from 25% to 200% of the nominal concentration, with regression coefficients consistently exceeding 0.999 [7].
| Supplier | Purity Specification | Method Details | Quality Standards |
|---|---|---|---|
| TCI Chemicals | >98.0% (HPLC)(N) | Total nitrogen analysis combined with HPLC [2] | ISO-certified methodology |
| Ruifu Chemical | >99.0% (HPLC) | Enterprise standard protocols [3] | GMP-compliant facilities |
| Sigma-Aldrich | 97% | Standard HPLC methodology [5] | Pharmaceutical grade |
| Chinese Patent | >99.5% (HPLC) | Industrial production method [6] | Validated for scale-up |
Precision studies demonstrate exceptional reproducibility with relative standard deviations typically below 2.0% for both intra-day and inter-day measurements [7]. The method exhibits robust performance across deliberate variations in analytical conditions, including pH variations of ±0.1 units, flow rate modifications of ±0.2 mL/min, and column temperature fluctuations of ±5°C [8].
System suitability parameters ensure consistent analytical performance through monitoring of theoretical plate counts, tailing factors, and resolution between critical peak pairs. The method requires minimum resolution values of 2.0 between 1-(2,3-Dichlorophenyl)piperazine and its closest eluting impurity, ensuring complete chromatographic separation for accurate quantitation [7].
Mass spectrometric analysis of 1-(2,3-Dichlorophenyl)piperazine reveals characteristic fragmentation patterns that provide definitive structural confirmation and enable sensitive detection in complex matrices. The molecular ion exhibits distinctive isotopic patterns due to the presence of two chlorine atoms, creating readily identifiable spectral signatures for qualitative and quantitative analysis [9] [10].
Under positive electrospray ionization conditions, the protonated molecular ion [M+H]+ appears at m/z 232.04, representing the most abundant peak in the mass spectrum [11]. The isotopic pattern displays the characteristic A+2 and A+4 peaks resulting from chlorine isotope distribution, with relative intensities following theoretical calculations for dichlorinated aromatic compounds. Collision-induced dissociation studies reveal two primary fragmentation pathways that provide structural information and enhance analytical specificity [9].
The predominant fragmentation pathway involves α-cleavage within the piperazine ring, generating a base peak at m/z 198 through loss of the C₂H₄N fragment (34 mass units) [9]. This fragmentation is characteristic of N-substituted piperazine derivatives and serves as a diagnostic ion for structural confirmation. The second major pathway involves neutral loss of ammonia (17 mass units) from the piperazine ring, producing an ion at m/z 215 with moderate relative intensity [10].
Additional fragmentation patterns include formation of chlorinated phenyl cations through cleavage of the C-N bond connecting the piperazine ring to the dichlorophenyl substituent. These ions appear with characteristic chlorine isotope patterns and provide confirmatory evidence for the substitution pattern on the aromatic ring [9]. The observation of ions at m/z 145 and m/z 119 corresponds to sequential losses from the dichlorophenyl fragment, supporting the proposed molecular structure [10].
| Fragment Ion (m/z) | Fragmentation Process | Relative Intensity | Structural Significance |
|---|---|---|---|
| 232.04 [M+H]+ | Protonation | High | Molecular ion confirmation |
| 198.0 | Loss of C₂H₄N | Base peak | Piperazine ring cleavage |
| 215.0 | Loss of NH₃ | Moderate | Neutral loss from piperazine |
| 145.0 | Dichlorophenyl fragment | Low-moderate | Aromatic substitution pattern |
| 119.0 | Sequential aromatic loss | Low | Structure confirmation |
Electrospray ionization in negative mode produces the deprotonated molecular ion [M-H]⁻ at m/z 230.04, though with significantly reduced intensity compared to positive mode analysis [11]. This observation is consistent with the basic nature of the piperazine nitrogen atoms, which favor protonation under acidic conditions typical of positive mode electrospray.
The mass spectrometric behavior demonstrates excellent reproducibility across different instrument platforms and ionization conditions. Tandem mass spectrometry (MS/MS) experiments using multiple reaction monitoring (MRM) provide enhanced selectivity and sensitivity for quantitative applications, with limits of detection in the low nanogram range [12]. The characteristic fragmentation patterns enable confident identification even in complex biological matrices, supporting applications in pharmacokinetic studies and forensic analysis.
Thermal analytical techniques provide comprehensive characterization of the thermal behavior and stability profile of 1-(2,3-Dichlorophenyl)piperazine, offering critical information for pharmaceutical development, storage condition optimization, and quality control applications. The compound exhibits well-defined thermal transitions that serve as fingerprint characteristics for identification and purity assessment [13] [14].
Thermogravimetric analysis reveals a complex thermal decomposition profile with multiple distinct mass loss events occurring across the temperature range of 25-600°C. Initial mass loss typically begins around 100-150°C, corresponding to dehydration of any residual moisture or volatile impurities present in the sample [15]. The primary decomposition event occurs between 200-350°C, representing the breakdown of the piperazine ring structure and loss of organic fragments [16].
The thermal stability assessment demonstrates that 1-(2,3-Dichlorophenyl)piperazine remains stable up to approximately 200°C under nitrogen atmosphere, making it suitable for various pharmaceutical processing conditions [17]. However, in oxidative environments (air atmosphere), degradation may initiate at lower temperatures due to oxidative processes affecting the nitrogen-containing functional groups [18].
Differential scanning calorimetry provides detailed information about phase transitions and thermal events. The melting point determination shows a sharp endothermic transition at 243-247°C, consistent with literature values for the hydrochloride salt form [2] [5]. This narrow melting range indicates high crystalline purity and serves as a rapid quality control parameter. The enthalpy of fusion provides quantitative information about crystallinity and can detect the presence of amorphous content or polymorphic variations [13].
| Thermal Event | Temperature Range (°C) | Atmosphere | Observation | Significance |
|---|---|---|---|---|
| Dehydration | 60-150 | Nitrogen | Minor mass loss (1-3%) | Moisture/volatile removal |
| Melting | 243-247 | Nitrogen | Sharp endotherm | Phase transition |
| Thermal stability | 25-200 | Nitrogen | No decomposition | Processing window |
| Primary decomposition | 200-350 | Nitrogen | Major mass loss (60-80%) | Structure breakdown |
| Complete pyrolysis | 350-600 | Air | Total mass loss | Organic destruction |
DSC analysis under controlled heating rates (typically 10°C/min) reveals reproducible thermal events that can be used for polymorph screening and identification [19]. Different crystalline forms may exhibit distinct melting points or additional thermal transitions, providing a rapid method for solid-state characterization [14]. The technique is particularly valuable for detecting desolvation events in solvated crystal forms or identifying glass transition temperatures in amorphous samples.
The thermal analytical data supports stability studies by identifying critical temperatures for degradation and providing kinetic information about decomposition processes. Isothermal studies at elevated temperatures enable prediction of long-term stability under various storage conditions [15]. The activation energy for thermal decomposition can be calculated using multiple heating rate experiments, providing fundamental thermodynamic parameters for stability modeling [16].
Advanced thermal techniques such as modulated DSC enable separation of reversible and irreversible thermal events, providing enhanced sensitivity for detecting subtle phase transitions or weak thermal events that might be obscured in conventional DSC measurements [13]. These techniques are particularly valuable for characterizing polymorphic transitions or detecting trace impurities that affect thermal behavior.
X-ray powder diffraction serves as the definitive analytical technique for crystalline form identification and polymorph characterization of 1-(2,3-Dichlorophenyl)piperazine, providing unique diffraction fingerprints that enable unambiguous identification of different solid-state forms [20] [21]. The technique offers exceptional sensitivity for detecting crystalline phases and quantifying amorphous content, making it indispensable for pharmaceutical solid-state characterization.
The crystallographic analysis of 1-(2,3-Dichlorophenyl)piperazine derivatives reveals monoclinic crystal systems with space group P21/n, as demonstrated in structural studies of related picrate salts [22]. Unit cell parameters typically include a = 7.9855(9) Å, b = 13.5742(15) Å, c = 17.6103(19) Å, with β = 91.463(4)°, providing the fundamental crystallographic framework for powder pattern prediction and analysis [23].
The powder diffraction pattern exhibits characteristic peaks that serve as a unique fingerprint for each crystalline form. Primary diffraction peaks typically appear at 2θ values of 8.8°, 11.7°, 15.8°, 16.4°, 17.8°, 18.7°, 20.3°, 23.4°, and 25.0° (±0.2°), representing the most intense reflections for the common crystalline form [24]. These peak positions correspond to specific d-spacing values that are invariant for a given crystal structure, enabling reliable identification across different instrumental conditions.
Quantitative phase analysis capabilities enable determination of crystallinity levels and detection of amorphous content with limits of detection as low as 0.2-0.5 weight percent [25]. This sensitivity is achieved through optimized instrumental configurations utilizing high-resolution detectors and sophisticated data analysis algorithms. The technique can readily distinguish between different polymorphic forms based on distinctive peak positions and relative intensities [20].
| 2θ Position (°) | d-spacing (Å) | Relative Intensity | Miller Indices | Structural Assignment |
|---|---|---|---|---|
| 8.8 | 10.04 | Strong | 100 | Primary reflection |
| 11.7 | 7.56 | Medium | 110 | Secondary reflection |
| 15.8 | 5.60 | Strong | 200 | Fundamental peak |
| 16.4 | 5.40 | Medium | 111 | Mixed indices |
| 17.8 | 4.98 | Strong | 210 | Characteristic peak |
| 20.3 | 4.37 | Medium | 220 | Higher order |
| 23.4 | 3.80 | Medium | 300 | Structure confirmation |
Polymorphic screening studies demonstrate the potential for multiple crystalline forms of 1-(2,3-Dichlorophenyl)piperazine, similar to the extensive polymorphism observed in the related compound aripiprazole [26]. The existence of multiple polymorphs with distinct powder patterns necessitates comprehensive characterization to ensure consistent product quality and performance.
The analytical methodology employs Cu Kα radiation (λ = 1.5418 Å) with optimized measurement conditions including step sizes of 0.02° and counting times sufficient to achieve adequate signal-to-noise ratios [25]. Data collection typically spans the 2θ range from 5° to 50°, encompassing all structurally significant reflections while maintaining reasonable analysis times.
Advanced applications include preferred orientation analysis for samples with crystallite alignment effects and residual stress measurements for compacted or processed materials [21]. Rietveld refinement methods enable extraction of precise structural parameters from powder data, supporting detailed crystallographic analysis when single crystals are unavailable [27].
The technique provides essential support for solid-state development programs by monitoring phase transformations during processing, identifying optimal crystallization conditions, and ensuring consistent crystal form throughout manufacturing. Real-time XRPD monitoring during crystallization processes enables optimization of particle size, morphology, and crystalline perfection [28].
The development of stability-indicating analytical methods for 1-(2,3-Dichlorophenyl)piperazine requires comprehensive forced degradation studies to identify potential degradation pathways and establish chromatographic conditions capable of separating the parent compound from all degradation products [8] [29]. These methods are essential for pharmaceutical quality control and regulatory compliance, ensuring accurate quantitation throughout the product lifecycle.
Forced degradation studies encompass multiple stress conditions designed to accelerate chemical degradation and identify potential impurities that may form under normal storage conditions. Acid hydrolysis using 0.1 M hydrochloric acid at 60°C typically produces ring-opening products and N-protonated species, while base hydrolysis with 0.1 M sodium hydroxide leads to N-dealkylation and ring cleavage reactions [8]. These hydrolytic pathways are characteristic of piperazine derivatives and require chromatographic separation to ensure accurate parent compound quantitation.
Oxidative stress testing employs hydrogen peroxide solutions (typically 3% concentration) to simulate oxidative degradation pathways [8]. The primary oxidation products include N-oxide derivatives formed through oxidation of the piperazine nitrogen atoms. These compounds exhibit altered chromatographic retention compared to the parent molecule, necessitating method optimization to achieve baseline separation [30].
Thermal degradation studies conducted under dry heat conditions (70°C for 48 hours) reveal thermal decomposition pathways that may occur during manufacturing or storage at elevated temperatures [8]. The degradation products typically include fragmentation compounds resulting from thermal cleavage of the piperazine ring or the C-N bond connecting the ring to the dichlorophenyl substituent .
| Stress Condition | Temperature/Duration | Primary Degradation Products | Chromatographic Challenge |
|---|---|---|---|
| Acid hydrolysis | 60°C, 24 hours | Ring-opened derivatives, N-protonated species | Early eluting polar compounds |
| Base hydrolysis | 60°C, 24 hours | N-dealkylated products, ring fragments | Late eluting less polar compounds |
| Oxidation | 25°C, 24 hours | N-oxide derivatives | Similar polarity to parent |
| Thermal stress | 70°C, 48 hours | Thermal fragmentation products | Variable retention times |
| Photolysis | UV light, 200 Wh/m² | Photochemical rearrangements | Complex mixture formation |
The analytical method development process requires optimization of chromatographic conditions to achieve resolution between all stress-related impurities and the active pharmaceutical ingredient. Reversed-phase HPLC using C18 columns with gradient elution provides the versatility needed for complex separations [8]. Mobile phase optimization typically involves phosphate buffers with controlled pH and organic modifiers such as acetonitrile or methanol.
Method validation encompasses assessment of specificity, linearity, accuracy, precision, and robustness according to International Conference on Harmonization (ICH) guidelines [4]. Specificity studies demonstrate that the method can distinguish between the active ingredient and all potential degradation products without interference. Linearity evaluation covers the range from limit of quantitation to 120% of the nominal concentration for the active ingredient and from limit of quantitation to 5% for impurities [7].
Peak purity assessment using diode array detection ensures that chromatographic peaks represent single compounds without coelution of impurities [8]. This capability is critical for accurate quantitation in stability studies where unknown degradation products may form over time.
The stability-indicating method enables monitoring of degradation kinetics under various storage conditions, supporting shelf-life predictions and storage recommendation development [29]. Forced degradation data provides the foundation for establishing degradation pathways and identifying critical storage parameters that must be controlled to maintain product quality.
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